molecular formula C6H10F3N B8052250 (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B8052250
M. Wt: 153.15 g/mol
InChI Key: XDOIOCJYPKXXMK-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes functionalization to introduce the trifluoromethyl group.

    Chiral Resolution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.

    Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a chiral cyclopentane ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIOCJYPKXXMK-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.